![molecular formula C15H11F3O3 B6409743 3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261657-84-4](/img/structure/B6409743.png)
3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95%
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Overview
Description
3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% (3M4TFPB) is an important organic compound used in scientific research. It is a white crystalline solid that is insoluble in water but soluble in many organic solvents, such as ethyl acetate and dimethylformamide. 3M4TFPB is a versatile compound that has been used in a variety of scientific applications, including synthesis, drug design, and biochemistry.
Scientific Research Applications
3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% has a wide range of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of other organic compounds, such as 4-trifluoromethoxybenzaldehyde and 4-trifluoromethoxybenzene. In addition, 3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% is used in the synthesis of polymers, such as polyurethanes and polycarbonates. It is also used in the synthesis of polymers for biomedical applications, such as drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% is not well understood. It is believed that the compound binds to a variety of proteins, including enzymes and receptors, and modulates their activity. It is also believed that 3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% can act as an agonist or antagonist at different receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound can modulate the activity of enzymes and receptors, which can lead to a variety of physiological effects. It is also believed that 3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% can act as an agonist or antagonist at different receptors, depending on the concentration of the compound.
Advantages and Limitations for Lab Experiments
3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. It is also soluble in many organic solvents, which makes it easy to use in a variety of experiments. However, 3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, the compound is relatively expensive, so it is not suitable for large-scale experiments.
Future Directions
There are several possible future directions for the use of 3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% in scientific research. One possibility is to explore its potential as a drug candidate. For example, the compound could be tested for its ability to modulate the activity of enzymes and receptors, and its potential as an agonist or antagonist at different receptors. In addition, the compound could be used to synthesize other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Finally, 3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% could be used in the synthesis of polymers for biomedical applications, such as drug delivery systems.
Synthesis Methods
3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most common method is the Friedel-Crafts alkylation of 4-trifluoromethoxyphenol with 3-methylbenzoyl chloride. This reaction is carried out in a solvent such as dichloromethane, and is catalyzed by a Lewis acid such as aluminum chloride. The reaction is typically carried out at room temperature and can be completed in a few hours. The reaction yields a mixture of 3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% and its isomer, 4-trifluoromethoxy-3-methylbenzoic acid, which can be separated by column chromatography.
properties
IUPAC Name |
3-methyl-4-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-7-11(14(19)20)5-6-13(9)10-3-2-4-12(8-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKXQERUOFFWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691760 |
Source
|
Record name | 2-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(3-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261657-84-4 |
Source
|
Record name | 2-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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